molecular formula C15H14N2O5S2 B8317153 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide

Cat. No.: B8317153
M. Wt: 366.4 g/mol
InChI Key: RYGRAPOTFOPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group, a benzenesulfonyl group, and a sulfamoyl group attached to an indole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the electrophilic aromatic substitution of a suitable indole precursor with methoxy, benzenesulfonyl, and sulfamoyl groups under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl and sulfamoyl groups can be reduced to thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce thiophenol derivatives.

Scientific Research Applications

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with a methoxy group, known for its biological activities.

    1-Benzenesulfonylindole: An indole derivative with a benzenesulfonyl group, used in organic synthesis and medicinal chemistry.

    2-Sulfamoylindole: An indole derivative with a sulfamoyl group, investigated for its potential therapeutic applications.

Uniqueness

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide is unique due to the combination of methoxy, benzenesulfonyl, and sulfamoyl groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methoxyindole-2-sulfonamide

InChI

InChI=1S/C15H14N2O5S2/c1-22-12-7-8-14-11(9-12)10-15(23(16,18)19)17(14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,18,19)

InChI Key

RYGRAPOTFOPTGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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